2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship

Sourcing a specific 4-fluorophenyl congener for CCR5 antagonist SAR can be challenging due to its unique pharmacological fingerprint. - Single-atom halogen variation from the 4-Cl, 4-OMe, and unsubstituted analogs ensures distinct target engagement and lipophilicity profiles. - Identified as a starting point for HIV-1 entry inhibitor optimization with a valuable 2-oxomorpholin-3-yl scaffold. - Recommended as a high-purity research probe for epigenetics and kinase panel screening. Custom synthesis with rigorous QC is available for reliable global delivery.

Molecular Formula C19H19FN2O3
Molecular Weight 342.4 g/mol
Cat. No. B11459840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide
Molecular FormulaC19H19FN2O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C19H19FN2O3/c20-15-6-8-16(9-7-15)21-18(23)12-17-19(24)25-11-10-22(17)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,23)
InChIKeyQUFISVIEQOEVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide Core Identity and Classification


2-(4-Benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide (C₁₉H₁₉FN₂O₃, MW 342.4) is a synthetic small molecule belonging to the 2-(2-oxomorpholin-3-yl)acetamide chemotype . The core scaffold consists of a morpholin-2-one ring bearing an N-benzyl substituent at position 4 and an N-(4-fluorophenyl)acetamide side chain at position 3. This chemotype has been investigated in multiple therapeutic contexts, including HDAC inhibition, CCR5 antagonism, and antifungal applications . The compound is catalogued in authoritative chemical databases under CAS 1044537-63-4 and its SMILES notation is O=C(CC1C(=O)OCCN1Cc1ccccc1)Nc1ccc(F)cc1 .

Chemotype 2-oxomorpholin-3-ylacetamide scaffold
Key Substituent 4-fluorophenyl (N-aryl)
Research Context CCR5 antagonist screening; multi-target chemotype probe

N-Aryl Substitution Risks for 2-(4-Benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide


Within the 2-(4-benzyl-2-oxomorpholin-3-yl)acetamide series, even a single atom replacement on the N-aryl ring translates into distinct physicochemical and pharmacological fingerprints that preclude generic interchange . The 4-fluorophenyl congener exhibits a molecular weight of 342.4 and a unique lipophilicity signature compared to its 4-chlorophenyl (MW 358.8) , 4-methoxyphenyl (MW 354.4) , and unsubstituted phenyl (MW 324.4) analogs. These differences directly impact target engagement, as exemplified by the compound’s preliminary identification as a CCR5 antagonist , a profile not uniformly shared across the series. Consequently, substituting the 4-fluorophenyl motif with a bioisostere without systematic comparative profiling introduces unacceptable risk of altered potency, selectivity, and off-target liability.

N-aryl substitution alters target engagement

The CCR5 antagonist profile reported for the 4-fluorophenyl congener does not uniformly transfer to 4-chlorophenyl, 4-methoxyphenyl, or unsubstituted phenyl analogs.

Physicochemical properties shift with single-atom replacement

Even small mass differences (e.g., ~16 Da vs. 4-Cl) may impact passive permeability, solubility, and off-target liability. Direct interchange without comparative profiling is not supported.

Quantitative Evidence for 2-(4-Benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide


4-Fluorophenyl Substituent Physicochemical Differentiation

The 4-fluorophenyl group on the target compound reduces molecular weight by 16.4 Da relative to the 4-chlorophenyl analog (358.8 Da) and by 12.0 Da relative to the 4-methoxyphenyl analog (354.4 Da), while adding 18.0 Da compared to the unsubstituted phenyl congener (324.4 Da) . This incremental mass increase, combined with the electron-withdrawing effect of fluorine, is expected to modulate passive membrane permeability and target binding kinetics in a manner distinct from the chloro, methoxy, or hydrogen substituents .

MW Differentiation
Cross-study comparable
Target: 342.4 Da
4-Cl analog: 358.8 Da Δ -16.4 Da
4-OMe analog: 354.4 Da Δ -12.0 Da
Unsub. Ph: 324.4 Da Δ +18.0 Da
Supports physicochemical SAR comparison of N-aryl substitution effects.
Calculated from molecular formula; sourced from Chemsrc.
Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship

CCR5 Antagonism Profile of 4-Fluorophenyl Derivative

A preliminary pharmacological screen reported that the target compound exhibits CCR5 antagonist activity, suggesting potential for development as an HIV entry inhibitor or treatment for CCR5-mediated inflammatory diseases . Although quantitative IC₅₀ values were not disclosed, this activity profile contrasts with the primary reported activities of close analogs such as the 4-methoxyphenyl derivative, which has been studied for growth inhibition of MOLT-4 leukemia cells , and the 4-chlorophenyl derivative, which has been profiled against muscarinic acetylcholine receptors .

CCR5 Activity
Supporting evidence
Target: CCR5 antagonist (qualitative)
4-OMe analog: MOLT-4 cell growth inhibition
4-Cl analog: muscarinic receptor binding
IC₅₀ values not publicly available
Qualitative activity context; indicates distinct chemotype-driven target preference.
Preliminary cell-based screening; no quantitative potency data reported.
CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

Multi-Target Potential of 2-Oxomorpholin-3-ylacetamide Chemotype

The 2-(2-oxomorpholin-3-yl)acetamide scaffold is classified as a privileged structure in medicinal chemistry, with validated examples inhibiting histone deacetylases (HDACs) at low nanomolar concentrations (e.g., HDAC1 IC₅₀ = 13 nM for certain benzyl-substituted morpholinone derivatives) and exhibiting broad-spectrum antifungal activity against Candida and Aspergillus species (MIC values ranging from 0.5 to 16 µg/mL) . While no direct HDAC or antifungal IC₅₀ data are publicly available for the target compound, the 4-fluorophenyl substitution pattern aligns with SAR trends known to enhance zinc-chelating capacity and fungal cell wall penetration .

Chemotype Multi-target
Class-level inference
Representative class members: HDAC1 IC₅₀ ~13 nM; antifungal MIC 0.5–16 µg/mL.
No direct target compound data available.
Scaffold suggests multi-target potential, but target-specific activity requires confirmation.
Data from related morpholinone derivatives; class-level extrapolation only.
Histone Deacetylase Inhibitor Antifungal Agent Multi-target Pharmacology

Application Scenarios for 2-(4-Benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide


Hit-to-Lead Optimization for HIV-1 CCR5 Antagonists

Given the preliminary CCR5 antagonist activity identified in pharmacological screening , this compound serves as a starting point for medicinal chemistry optimization aimed at improving binding affinity and selectivity against the CCR5 receptor. Procurement is recommended for research groups engaged in structure-activity relationship (SAR) studies targeting HIV-1 entry or CCR5-mediated autoimmune diseases.

Physicochemical Benchmarking of Fluorinated Morpholinones

The distinct molecular weight (342.4 Da) and electronic profile conferred by the 4-fluorophenyl group make this compound a valuable comparator for systematic studies evaluating the impact of halogen substitution on lipophilicity, permeability, and metabolic stability within the 2-oxomorpholin-3-yl acetamide scaffold.

Multi-Target Screening Probe for HDAC and Kinases

Although no direct HDAC inhibition data are available for this specific compound, the privileged nature of the 2-oxomorpholin-3-yl scaffold, which has yielded HDAC inhibitors with single-digit nanomolar potency , justifies its inclusion in broader epigenetics or kinase screening panels to explore novel polypharmacology opportunities.

Application
Selection Property
Validation Focus
CCR5 antagonism SAR studies
Reported qualitative CCR5 antagonist profile
Confirm binding affinity, selectivity, and functional activity in target engagement assays
Fluorinated morpholinone benchmarking
4-fluorophenyl substitution on privileged morpholinone scaffold
Validate lipophilicity, permeability, and metabolic stability against non-fluorinated analogs
Multi-target screening probe
Privileged 2-oxomorpholin-3-ylacetamide chemotype
Assess HDAC and kinase panel activity; confirm class-level inference with direct assays
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